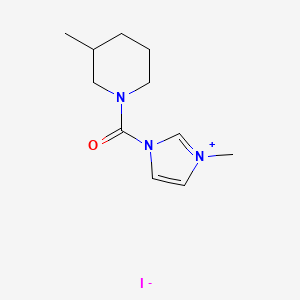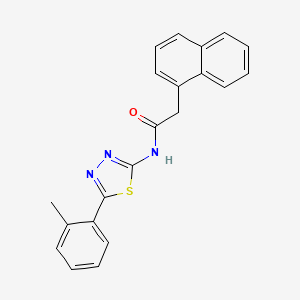![molecular formula C14H26N2O3 B2401356 Tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate CAS No. 1780496-92-5](/img/structure/B2401356.png)
Tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate is a chemical compound that has shown potential in various scientific research applications. 5]octane-6-carboxylate.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been synthesized through efficient and scalable synthetic routes, serving as a bifunctional compound for further selective derivation on the azetidine and cyclobutane rings. This provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).
- Another study focused on synthesizing a related compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, as a cyclic amino acid ester. This involved an intramolecular lactonization reaction and the structure was determined via single crystal X-ray diffraction analysis (Moriguchi et al., 2014).
Development of Biologically Active Compounds
- A related compound, tert-butyl 2-(benzyloxycarbonylamino)-4-iodo-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate, was synthesized as an essential intermediate for potent CCR2 antagonists, showcasing the role of these compounds in the development of biological agents (Campbell et al., 2009).
- Another study synthesized the chiral version of the compound, which was characterized using spectroscopy and single crystal X-ray diffraction analysis. This highlights its potential in creating biologically active cyclic amino acid esters (Moriguchi et al., 2014).
Potential in Drug Synthesis
- An enantioselective synthesis approach was developed for creating derivatives of this compound, demonstrating its relevance in the synthesis of complex molecular structures like CCR2 antagonists (Brock et al., 2012).
- The compound's derivatives have been used in the synthesis of biologically active compounds like N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5] decan-2-yl)-3-arylpropanamides and N-(tert-butyl)-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-2-arylacetamide derivatives (Amirani Poor et al., 2018).
Propiedades
IUPAC Name |
tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-12(2,3)19-11(18)16-6-4-13(5-7-16)8-14(13,9-15)10-17/h17H,4-10,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJDQWFUPKCKTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2(CN)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide](/img/structure/B2401275.png)


![{2-Amino-1-[4-(tert-butyl)phenyl]ethyl}diethylamine](/img/structure/B2401278.png)



![3-hydroxy-1-{5-hydroxy-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-4-yl}-2-buten-1-one](/img/structure/B2401286.png)
![2-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2401288.png)
![2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B2401289.png)
![2-Chloro-1-(2-methyl-3-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)propan-1-one](/img/structure/B2401293.png)
![Ethyl 1-(aminomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2401295.png)
